molecular formula C9H7ClN2O B1628938 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone CAS No. 358780-16-2

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B1628938
CAS No.: 358780-16-2
M. Wt: 194.62 g/mol
InChI Key: DIYJSIOAOYRSDH-UHFFFAOYSA-N
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Description

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone typically involves the reaction of imidazo[1,5-a]pyridine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

    Oxidation: Formation of oxidized imidazo[1,5-a]pyridine derivatives.

    Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone largely depends on its specific application:

Comparison with Similar Compounds

  • 1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
  • 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
  • 1-Chloro-3-(pyridin-3-yl)imidazo[1,5-a]pyridine

Uniqueness: 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological and chemical properties .

Properties

IUPAC Name

2-chloro-1-imidazo[1,5-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-7-3-1-2-4-12(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYJSIOAOYRSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620778
Record name 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358780-16-2
Record name 2-Chloro-1-imidazo[1,5-a]pyridin-3-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358780-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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